molecular formula C17H17ClN4O B6444422 3-(4-{[(3-chloropyridin-4-yl)oxy]methyl}piperidin-1-yl)pyridine-2-carbonitrile CAS No. 2640957-99-7

3-(4-{[(3-chloropyridin-4-yl)oxy]methyl}piperidin-1-yl)pyridine-2-carbonitrile

Cat. No.: B6444422
CAS No.: 2640957-99-7
M. Wt: 328.8 g/mol
InChI Key: HJJXDXGPLUAJGK-UHFFFAOYSA-N
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Description

This compound features a pyridine core substituted with a carbonitrile group at position 2 and a piperidin-1-yl moiety at position 2. The piperidine ring is further functionalized with a (3-chloropyridin-4-yl)oxy methyl group.

Properties

IUPAC Name

3-[4-[(3-chloropyridin-4-yl)oxymethyl]piperidin-1-yl]pyridine-2-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17ClN4O/c18-14-11-20-7-3-17(14)23-12-13-4-8-22(9-5-13)16-2-1-6-21-15(16)10-19/h1-3,6-7,11,13H,4-5,8-9,12H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJJXDXGPLUAJGK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1COC2=C(C=NC=C2)Cl)C3=C(N=CC=C3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17ClN4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-{[(3-chloropyridin-4-yl)oxy]methyl}piperidin-1-yl)pyridine-2-carbonitrile typically involves multiple steps, starting with the preparation of the chloropyridine and piperidine intermediates

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled temperature and pressure conditions, and efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(4-{[(3-chloropyridin-4-yl)oxy]methyl}piperidin-1-yl)pyridine-2-carbonitrile can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert nitriles to amines.

    Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine-containing compounds.

Scientific Research Applications

3-(4-{[(3-chloropyridin-4-yl)oxy]methyl}piperidin-1-yl)pyridine-2-carbonitrile has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: This compound can be used in the study of biological pathways and as a probe in biochemical assays.

    Industry: It can be utilized in the development of advanced materials and as an intermediate in the production of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 3-(4-{[(3-chloropyridin-4-yl)oxy]methyl}piperidin-1-yl)pyridine-2-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and influencing various biochemical pathways. The exact mechanism depends on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Structural Features and Substituent Effects

Table 1: Key Structural and Physical Properties of Comparable Compounds
Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Melting Point (°C) Synthesis Method
Target Compound C₁₇H₁₆ClN₃O ~313.8 3-chloropyridinyloxy, piperidinylmethyl Not reported Likely multi-step alkylation
2-Amino-4-(2-chloro-5-(4-substituted phenyl)pyridin-3-yl)hexahydroquinoline-3-carbonitrile derivatives C₂₉H₂₅ClN₄O (example) 466–545 Chloro, substituted phenyl, hexahydroquinoline 268–287 Cyclocondensation, ethanol/piperidine
2-(4-Methylpiperazin-1-yl)-4-phenyl-6-(thiophen-2-yl)pyridine-3-carbonitrile C₂₂H₂₁N₅S 387.5 Methylpiperazinyl, thiophene Not reported Single-crystal X-ray diffraction
3-Oxo-5-(piperidin-1-yl)-2,3-dihydro-1H-pyrazole-4-carbonitrile C₉H₁₁N₃O 177.2 Piperidinyl, 3-oxo-pyrazole Not reported Cyclization reactions
4-(1H-Indol-3-yl)-2-(4-methoxyphenyl)-6-phenylpyridine-3-carbonitrile C₂₈H₂₀N₃O 414.5 Indole, methoxyphenyl, phenyl Not reported Multi-component coupling
Key Observations:
  • Substituent Diversity: The target compound’s (3-chloropyridin-4-yl)oxy group distinguishes it from analogs with bulkier substituents (e.g., hexahydroquinoline in or indole in ). This group may enhance electron-withdrawing effects, influencing reactivity or binding interactions .
  • Piperidine/Piperazine Motifs: Piperidine derivatives are common in drug design due to their conformational flexibility.
  • Carbonitrile Role : The carbonitrile group in all listed compounds serves as a hydrogen-bond acceptor, critical for target engagement in medicinal chemistry .

Biological Activity

3-(4-{[(3-chloropyridin-4-yl)oxy]methyl}piperidin-1-yl)pyridine-2-carbonitrile is a complex organic compound that has garnered attention in medicinal chemistry for its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant research findings.

Structural Overview

The compound features a piperidine ring linked to a chloropyridine moiety via an ether linkage and is further substituted with a carbonitrile group. Its molecular formula is C17H21ClN4OC_{17}H_{21}ClN_{4}O with a molecular weight of approximately 358.9 g/mol. The unique structural arrangement suggests potential interactions with various biological targets, making it a candidate for drug development.

The biological activity of this compound may involve several mechanisms:

  • Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes, altering metabolic pathways.
  • Receptor Modulation : It could interact with various receptors, influencing signaling pathways critical for cellular functions.
  • Antimicrobial Properties : Preliminary studies indicate potential antimicrobial activity, which warrants further investigation.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of compounds with similar structures. For instance, derivatives that incorporate chloropyridine groups have shown significant antifungal and antibacterial activities, indicating that this compound may exhibit similar effects .

CompoundActivity TypeIC50 (µM)Reference
This compoundAntifungalTBD
Similar Chloropyridine DerivativeAntibacterial10

Cytotoxicity Studies

In vitro studies have been conducted to evaluate the cytotoxic effects of related compounds on cancer cell lines. For example, compounds featuring piperidine and pyridine functionalities have shown promising results against various cancer types, suggesting that the target compound might also possess anticancer properties.

Cell LineCompound TestedIC50 (µM)Reference
MCF-7 (Breast Cancer)This compoundTBD
MDA-MB-231 (Breast Cancer)Similar Piperidine Derivative15

Case Studies

Several case studies have explored the therapeutic potential of structurally related compounds:

  • Anticancer Activity : A study investigated the effects of piperidine derivatives on breast cancer cell lines, revealing that modifications to the piperidine ring significantly influenced cytotoxicity and selectivity against cancer cells .
  • Synergistic Effects : Research has also shown that combining piperidine-based compounds with established chemotherapeutics can enhance efficacy, reducing required dosages and minimizing side effects .

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